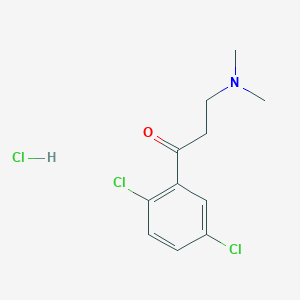

1-(2,5-Dichlorophenyl)-3-(dimethylamino)propan-1-one hydrochloride

Description

1-(2,5-Dichlorophenyl)-3-(dimethylamino)propan-1-one hydrochloride is a synthetic organic compound characterized by a propan-1-one backbone substituted with a 2,5-dichlorophenyl group at the 1-position and a dimethylamino group at the 3-position. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological applications.

Properties

Molecular Formula |

C11H14Cl3NO |

|---|---|

Molecular Weight |

282.6 g/mol |

IUPAC Name |

1-(2,5-dichlorophenyl)-3-(dimethylamino)propan-1-one;hydrochloride |

InChI |

InChI=1S/C11H13Cl2NO.ClH/c1-14(2)6-5-11(15)9-7-8(12)3-4-10(9)13;/h3-4,7H,5-6H2,1-2H3;1H |

InChI Key |

ISJPQNPHKHMRME-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCC(=O)C1=C(C=CC(=C1)Cl)Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Dichlorophenyl)-3-(dimethylamino)propan-1-one hydrochloride typically involves the reaction of 2,5-dichlorobenzaldehyde with dimethylamine in the presence of a reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The resulting product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial production also emphasizes safety measures to handle the potentially hazardous chemicals involved in the synthesis.

Chemical Reactions Analysis

Claisen-Schmidt Condensation

This reaction involves the nucleophilic attack of the enolate ion (formed from acetone) on the aldehyde carbonyl carbon of 2,5-dichlorobenzaldehyde. The intermediate undergoes dehydration to form the α,β-unsaturated ketone.

Reductive Amination

The ketone reacts with dimethylamine to form an imine intermediate, which is subsequently reduced by sodium cyanoborohydride. This step selectively targets the imine without affecting other reducible groups, ensuring high specificity .

Hydrochloride Salt Formation

Protonation of the dimethylamino group by hydrochloric acid generates a stable zwitterionic salt, critical for bioavailability and formulation stability .

Analytical Characterization

-

Purification : Column chromatography (dichloromethane/methanol) and thin-layer chromatography (TLC) are used to isolate and verify purity .

-

NMR Spectroscopy :

-

Mass Spectrometry : HRMS confirms the molecular ion [M+H]⁺ .

Key Challenges and Considerations

-

Regioselectivity : Ensuring the dichloro substituents are in the 2,5-positions on the aromatic ring requires precise control during the Claisen-Schmidt step.

-

Reduction Selectivity : Sodium cyanoborohydride avoids over-reduction of the ketone, preserving the propanone moiety during reductive amination .

-

Stability : The hydrochloride salt must be stored in an inert atmosphere at 2–8°C to prevent degradation .

Scientific Research Applications

1-(2,5-Dichlorophenyl)-3-(dimethylamino)propan-1-one hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is employed in studies involving enzyme inhibition and protein interactions.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-(2,5-Dichlorophenyl)-3-(dimethylamino)propan-1-one hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways in which the enzyme is involved. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ primarily in substituent patterns on the aromatic ring and the amine group. Key comparisons are outlined below:

Positional Isomerism: Chlorophenyl Substitution

- 1-(4-Chlorophenyl)-3-(dimethylamino)propan-1-one Hydrochloride (Compound 2) Structure: Features a single chlorine atom at the 4-position of the phenyl ring. Melting Point: 172–174°C .

- 1-(2,5-Dichlorophenyl)-3-(dimethylamino)propan-1-one Hydrochloride Structure: Two chlorine atoms at the 2- and 5-positions of the phenyl ring. Impact: The dichloro substitution increases electron-withdrawing effects and lipophilicity, which may enhance membrane permeability or receptor binding affinity compared to mono-chloro analogs.

Variation in Amine Substituents

- Aldi-2 (3-(Dimethylamino)-1-(3-fluoro-4-methoxyphenyl)-1-propanone Hydrochloride) Structure: Combines a 3-fluoro-4-methoxyphenyl group with a dimethylamino moiety. Activity: Demonstrated ALDH inhibitory activity, suggesting that electron-withdrawing groups (e.g., fluorine) and polar substituents (e.g., methoxy) modulate enzyme binding .

- Aldi-4 (1-(4-Chlorophenyl)-3-(1-piperidinyl)-1-propanone Hydrochloride) Structure: Replaces dimethylamino with a bulkier piperidinyl group.

Comparative Data Table

Research Findings and Implications

- Synthetic Accessibility : The synthesis of 1-(4-chlorophenyl) analogs is well-documented, involving condensation reactions and hydrochloride salt formation . The 2,5-dichloro derivative may require optimized conditions due to steric challenges.

- Biological Relevance : ALDH inhibitors like Aldi-2 and Aldi-4 highlight the importance of substituent positioning and amine group selection in modulating activity. The target compound’s dichloro configuration could offer unique selectivity in enzyme inhibition or receptor targeting .

- Contradictions/Gaps: Limited data on the target compound’s melting point, solubility, or specific biological targets necessitates further experimental validation.

Biological Activity

1-(2,5-Dichlorophenyl)-3-(dimethylamino)propan-1-one hydrochloride, with a CAS number of 100127-15-9, is a chemical compound that has garnered attention for its potential biological activities. This compound features a dichlorophenyl group and a dimethylamino moiety, which contribute to its pharmacological properties. The molecular formula is CHClNO·ClH, and it has a molecular weight of approximately 282.59 g/mol .

Anticancer Activity

The anticancer potential of related compounds has been investigated extensively. For example, studies have shown that certain derivatives exhibit significant cytotoxic effects on human cancer cell lines such as A549 (lung cancer cells). The presence of halogenated phenyl groups enhances the anticancer activity by increasing the compound's ability to induce cell death in these cultures . Although direct studies on this compound are scarce, its structural analogs suggest it may also exhibit similar effects.

Neuropharmacological Effects

There is emerging interest in the neuropharmacological effects of compounds with dimethylamino groups. These compounds are often investigated for their potential as psychoactive substances or for their ability to modulate neurotransmitter systems. While specific data on this compound's neuroactivity is not yet available, the presence of the dimethylamino group suggests possible interactions with neurotransmitter receptors .

Case Study: Anticancer Activity in Cell Lines

In a comparative study involving various chemical derivatives, it was found that compounds with a 3,5-dichloro substitution on the phenyl ring significantly reduced the viability of A549 cells to 24.5% compared to untreated controls (p < 0.0001). This highlights the importance of substituent positioning in enhancing biological activity .

Table: Comparative Biological Activities of Related Compounds

| Compound Name | Antimicrobial Activity (MIC µg/mL) | Anticancer Activity (A549 Cell Viability %) |

|---|---|---|

| 1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid | S. aureus: 32 | 63.4 |

| 1-(3,5-Dichloro-2-hydroxyphenyl)-5-fluorobenzimidazole | C. difficile: 64 | 21.2 |

| This compound | TBD | TBD |

Note: The values for this compound are currently unavailable (TBD), but its structural analogs suggest potential activity.

Q & A

Basic Research Questions

Q. What are the recommended synthesis protocols for 1-(2,5-Dichlorophenyl)-3-(dimethylamino)propan-1-one hydrochloride, and how can purity be validated?

- Methodology :

- Synthesis : A modified Mannich reaction can be employed, involving condensation of 2,5-dichlorophenylacetone with dimethylamine in the presence of hydrochloric acid. For analogous compounds, reactions are typically conducted in aqueous or ethanol solutions at elevated temperatures (e.g., 100°C for 5 hours) .

- Purification : Recrystallization from ethanol or acetone is recommended to isolate the hydrochloride salt.

- Validation : High-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm) is critical for purity assessment. Resolution between the target compound and impurities (e.g., unreacted precursors) should exceed 1.3, with relative standard deviation (RSD) ≤ 2.0% for reproducibility .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Safety Protocols :

- Use respiratory protection (one-way valve respirators) and nitrile gloves to avoid inhalation or dermal contact.

- Work in a fume hood with local exhaust ventilation, as recommended for structurally similar chlorinated aromatic compounds .

- Store in sealed containers under inert atmosphere (e.g., nitrogen) at room temperature to prevent degradation .

Q. What spectroscopic or chromatographic methods are used for structural elucidation and purity assessment?

- Characterization Techniques :

- Melting Point Analysis : Compare observed melting points (e.g., 172–174°C for analogous compounds) with literature values to confirm identity .

- HPLC-MS : Coupling HPLC with mass spectrometry enables molecular weight confirmation and impurity profiling. For example, use a C18 column with acetonitrile/water gradients .

- FT-IR : Key functional groups (e.g., ketone C=O stretch at ~1700 cm⁻¹, dimethylamino N-H bend at ~1600 cm⁻¹) should align with expected spectra.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce by-products during synthesis?

- Experimental Design :

- Variable Testing : Systematically vary reaction time (3–8 hours), temperature (80–120°C), and stoichiometric ratios of dimethylamine to ketone precursor. For example, doubling the amine concentration may reduce unreacted starting material .

- Catalyst Screening : Test acid catalysts (e.g., HCl vs. H₂SO₄) to assess their impact on reaction kinetics and by-product formation.

- By-Product Analysis : Use LC-MS to identify side products (e.g., dimerization or over-alkylation) and adjust conditions accordingly.

Q. How do the 2,5-dichlorophenyl and dimethylamino substituents influence the compound’s physicochemical properties?

- Comparative Analysis :

- Solubility : The dichlorophenyl group reduces aqueous solubility compared to non-halogenated analogs (e.g., 1-phenylpropan-1-one derivatives), necessitating polar aprotic solvents (e.g., DMF) for reactions .

- Stability : The electron-withdrawing chlorine atoms increase electrophilicity at the ketone, potentially accelerating hydrolysis. Stabilize by storing under anhydrous conditions .

- Crystallinity : Chlorine substituents enhance crystal lattice stability, as observed in related compounds with triclinic crystal systems (e.g., a = 7.26 Å, b = 8.11 Å for a dichlorothienyl analog) .

Q. What strategies mitigate degradation during long-term storage?

- Stability Studies :

- Accelerated Degradation Testing : Expose the compound to heat (40–60°C), humidity (75% RH), and light to identify degradation pathways (e.g., hydrolysis of the dimethylamino group).

- Stabilizers : Add antioxidants (e.g., BHT) or desiccants (e.g., silica gel) to storage containers to inhibit oxidative or hydrolytic degradation .

- Packaging : Use amber glass vials with PTFE-lined caps to minimize photolytic and atmospheric exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.